Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-12-8-9-17-10-13(12)18-15(14)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGYIQUXZKTTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CN=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209715 | |
| Record name | Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67058-68-8 | |
| Record name | Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67058-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS No. 24334-19-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 215.23 g/mol
- InChI Key : GWQJRVCTFVYPBK-UHFFFAOYSA-N
This compound features a pyrrole ring fused to a pyridine system, which is known to confer various pharmacological properties.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-c]pyridine exhibit significant antitumor activity. For instance, a related pyrrolo compound demonstrated IC values ranging from 0.12 to 0.21 μM against cancer cell lines such as HeLa and MCF-7, indicating potent cytotoxic effects . The mechanism involves inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division.
Antimicrobial Properties
Pyrrole derivatives have been reported to possess antimicrobial activity. A study evaluated several pyrrolyl benzamide derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values between 3.12 and 12.5 μg/mL . Although specific data for this compound is limited, its structural similarity suggests potential efficacy against bacterial pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been explored extensively. Certain pyrrolo derivatives showed significant inhibition of cyclooxygenase (COX) enzymes, with IC values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also exhibit anti-inflammatory properties through similar mechanisms.
The biological activities of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, affecting mitotic spindle formation and leading to apoptosis in cancer cells.
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes), reducing the production of pro-inflammatory mediators.
- Receptor Modulation : Some derivatives act as antagonists or inverse agonists at histamine receptors, which could contribute to their therapeutic effects in conditions like obesity and metabolic disorders .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization or biological studies.
Key conditions :
-
Basic hydrolysis : Treatment with NaOH (2.5 N) in methanol/water at 50°C for 30 minutes, followed by acidification with HCl to precipitate the product .
-
Acidic hydrolysis : Prolonged heating with HCl under reflux.
Example :
Reaction with 2.5 N NaOH yields 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, confirmed via -NMR and LC-MS analysis .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring attached to the pyrrolo-pyridine core participates in electrophilic substitutions, enabling regioselective modifications.
Nitration
Nitration occurs at the para-position of the phenyl group under mixed acid conditions (HNO₃/H₂SO₄).
Typical outcome :
-
Introduction of a nitro group enhances electronic properties for downstream applications (e.g., drug design).
Halogenation
Bromination or chlorination can be achieved using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.
Example :
Bromination at the phenyl ring’s meta-position generates derivatives with enhanced biological activity .
Nucleophilic Substitution at the Pyrrolo-Pyridine Core
The electron-deficient pyridine ring facilitates nucleophilic attacks, particularly at the 5- or 7-positions.
Key reactions :
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Amination : Reaction with ammonia or amines under catalytic Pd conditions .
-
Suzuki-Miyaura coupling : Cross-coupling with arylboronic acids using Pd(dppf)Cl₂ as a catalyst .
Example :
Suzuki coupling with phenylboronic acid introduces aryl groups, confirmed by -NMR and HRMS .
Reduction Reactions
The heterocyclic system undergoes selective reduction under hydrogenation or catalytic transfer conditions.
Conditions :
-
Catalytic hydrogenation : H₂/Pd-C in ethanol reduces the pyridine ring to a piperidine derivative.
-
Transfer hydrogenation : Triethylsilane/TFA in acetonitrile selectively reduces double bonds .
Outcome :
Reduced derivatives show altered pharmacokinetic properties, such as increased solubility .
Functionalization via Ester Group Reactivity
The ethyl ester serves as a handle for further transformations:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Transesterification | Methanol/H₂SO₄, reflux | Methyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |
| Amide formation | NH₃/EtOH, 60°C | 2-Phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxamide |
Biological Activity Modulation through Derivatization
Structural modifications directly impact biological efficacy:
-
FGFR inhibition : Introduction of trifluoromethyl groups at the 5-position enhances FGFR1 inhibitory activity (IC₅₀ = 1900 nM → 46 nM after optimization) .
-
Anticancer activity : Brominated derivatives exhibit cytotoxicity against ovarian cancer cells (IC₅₀ = 8.2 μM) .
Stability and Reaction Monitoring
Reactions are typically monitored via:
This compound’s versatility in hydrolysis, substitution, and coupling reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Continued exploration of its reactivity could unlock novel derivatives with tailored properties.
Comparison with Similar Compounds
Positional and Functional Group Differences
The following table summarizes key analogs of Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate, emphasizing substituent positions, synthesis yields, and purity:
Key Observations
Substituent Position : The phenyl group at position 2 in the target compound distinguishes it from analogs like 9b and 9c (substituents at position 5). Position 2 substituents may sterically hinder reactions at adjacent sites, whereas position 5 groups influence electronic effects across the aromatic system .
Functional Group Impact: Chloro (Cl): Enhances electrophilicity (e.g., 9b, 36), enabling cross-coupling reactions. The higher purity of 36 (94.2%) vs. 35 (92%) suggests chloro derivatives may stabilize better during synthesis . Methoxy (OMe): Improves solubility, as seen in 9c, but reduces reactivity compared to electron-withdrawing groups . Hydroxy (OH): Introduces polarity and hydrogen-bonding capacity, as in 35, which may enhance biological target interactions . Amino (NH2): Provides a handle for further functionalization, critical in prodrug design .
Core Structure Modifications
Fused Ring Systems
Saturation and Ring Geometry
Q & A
Q. What safety protocols are critical for handling Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate in laboratory settings?
Methodological Answer:
- PPE Requirements : Use NIOSH/EN 166-compliant safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Respiratory protection is advised if dust or aerosols form during handling .
- Ventilation : Implement local exhaust ventilation to minimize inhalation risks, especially during synthesis or purification steps .
- Storage : Store at 2–8°C in airtight containers, segregated from incompatible reagents (e.g., strong oxidizers) .
Q. How can researchers optimize the synthesis of pyrrolopyridine derivatives like this compound?
Methodological Answer:
- Reaction Conditions : Use catalyst systems (e.g., Gewald reaction conditions) and polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency. For example, yields improved to 78% when ethyl 2-cyanoacetate was reacted with ethyl 4-oxopiperidine-1-carboxylate under reflux .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/ether mixtures) to isolate pure products .
Q. What analytical techniques are recommended for characterizing pyrrolopyridine derivatives?
Methodological Answer:
- NMR Spectroscopy : Use ¹H NMR (300–400 MHz) in DMSO-d₆ or CDCl₃ to confirm substituent positions. For example, methyl groups at δ 2.12 ppm and aromatic protons at δ 7.00–7.50 ppm are diagnostic .
- Mass Spectrometry : ESI-MS (positive/negative ion modes) provides molecular ion confirmation (e.g., [M+1]⁺ = 328.2 observed in one derivative) .
- HPLC-Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, critical for biological assays .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of pyrrolopyridine derivatives against drug-resistant pathogens?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring to improve antimicrobial potency. For example, derivatives with perfluorobenzamido groups showed MIC values of 0.23 µM against Mtb H37Rv .
- ADME Profiling : Optimize logP values (<3) via ester-to-acid hydrolysis to enhance solubility and bioavailability, as seen in second-generation analogs with improved MIC (67 nM) .
Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsome models (e.g., human/rat) to identify unstable ester groups prone to hydrolysis, which may reduce in vivo efficacy despite strong in vitro activity .
- Dosing Regimens : Adjust administration frequency based on pharmacokinetic half-life data. For instance, sustained-release formulations may counteract rapid clearance observed in murine models .
Q. What strategies address low yields in multi-step syntheses of pyrrolopyridine derivatives?
Methodological Answer:
- Intermediate Monitoring : Use TLC or inline IR spectroscopy to detect side reactions (e.g., over-alkylation) during cyclization steps .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity. A 23% yield increase was achieved using thiourea derivatives as intermediates in cyclocondensation reactions .
Q. How can crystallographic data inform the design of pyrrolopyridine-based therapeutics?
Methodological Answer:
- X-ray Diffraction : Resolve bond angles and conformations to identify pharmacophoric motifs. For example, the benzyl group at position 2 in Ethyl 2-amino-6-benzyl-tetrahydrothienopyridine adopts a planar conformation, favoring receptor binding .
- Docking Studies : Align crystal structures (e.g., CCDC deposition codes) with target proteins (e.g., tubulin) to predict binding affinities and guide substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
